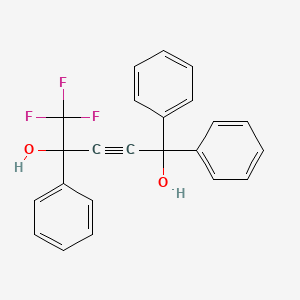

![molecular formula C10H7NS B3040779 8H-噻吩并[2,3-b]吲哚 CAS No. 23989-12-0](/img/structure/B3040779.png)

8H-噻吩并[2,3-b]吲哚

描述

8H-thieno[2,3-b]indole is a heterocyclic compound that belongs to the class of thienoindoles. It consists of a thiophene ring fused to an indole ring, with one nitrogen atom in the indole moiety. This tricyclic structure exhibits intriguing properties and has applications in various fields, including material chemistry, pharmaceuticals, and organic electronics .

Synthesis Analysis

Several synthetic methods have been developed for thieno[2,3-b]indole derivatives. Notably, a one-pot multicomponent reaction using sulfur, acetophenones, and indoles as reagents has been reported. Additionally, magnetic nanoparticle-supported deep eutectic solvents have been employed as green catalysts for the synthesis of these compounds .

Molecular Structure Analysis

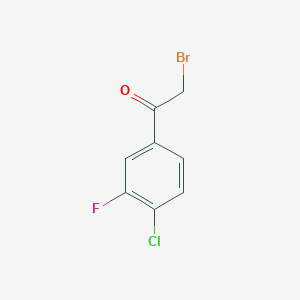

The molecular structure of 8H-thieno[2,3-b]indole consists of a fused thiophene and indole ring system. The nitrogen atom in the indole ring plays a crucial role in its biological and electronic properties. The arrangement of atoms and bonds in this compound determines its reactivity and behavior in various contexts .

Chemical Reactions Analysis

8H-thieno[2,3-b]indole can participate in diverse chemical reactions due to its unique structure. These reactions include annulation processes, functionalization, and cyclization reactions. Researchers have explored its reactivity in the context of drug development, material design, and organic electronic applications .

Physical And Chemical Properties Analysis

科学研究应用

合成和光伏应用

- 染料敏化太阳能电池 (DSSC):8H-噻吩并[2,3-b]吲哚已被用于合成用于染料敏化太阳能电池的新型染料。包含 8H-噻吩并[2,3-b]吲哚单元的染料,例如 IK-1 和 IK-2,在太阳能电池应用中显示出有希望的效率 (Irgashev 等,2015)。

化学合成和材料化学

- 区域选择性合成:该化合物一直是无金属条件下区域选择性合成方法开发的重点。这种方法允许创建各种取代的噻吩并[2,3-b]吲哚,这在不同的化学应用中至关重要 (Ni 等,2017)。

- 高效合成方法:研究还针对创建更有效的方法来合成噻吩并[2,3-b]吲哚衍生物。这些方法旨在提供更简单、更快和更高产率的生产过程 (Boeini,2009)。

有机电子学中的应用

- 小推挽式生色团:已经合成了基于噻吩并[2,3-b]吲哚的小推挽式生色团,研究重点是它们的电化学、光学和电荷传输性质。这项研究对于有机电子学的发展具有重要意义 (Baert 等,2016)。

生物医学研究

- 潜在的抗结核剂:一些 8H-噻吩并[2,3-b]吲哚的衍生物已被识别为针对结核分枝杆菌(引起结核病的细菌)的潜在药物。这突出了其在药物化学领域的重要性 (Velezheva 等,2013)。

电子材料合成

- 用于光伏的共轭聚合物:8H-噻吩并[2,3-b]吲哚已被用于合成用于光伏应用的共轭聚合物,展示了其在先进材料创造中的多功能性 (Kim 等,2018)。

新型材料开发

- 空穴传输材料的开发:已经对新型分子的合成进行了研究,例如基于苯并[b]硒吩/噻吩[3,2-b]吲哚的 N,S,Se-杂菲,这些分子有望用于开发用于有机电子学的空穴传输材料 (Demina 等,2020)。

作用机制

The biological activities of 8H-thieno[2,3-b]indole derivatives stem from their interactions with specific receptors or enzymes. For instance, they exhibit antituberculosis, antitumor, antifungal, and antibacterial properties. Additionally, their role in neurological diseases such as senile dementia and Parkinson’s disease highlights their potential therapeutic applications .

属性

IUPAC Name |

4H-thieno[2,3-b]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NS/c1-2-4-9-7(3-1)8-5-6-12-10(8)11-9/h1-6,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRYBJUZUCTFGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)SC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic approaches to access 8H-thieno[2,3-b]indoles?

A: Several synthetic routes have been developed to access 8H-thieno[2,3-b]indole derivatives. One approach utilizes acetylindoxyl as a starting material, reacting it with malononitrile or cyanoacetates to form key intermediates like (1-acetyl-1H-indol-3-yl)malononitrile/cyanoacetates. These intermediates can be further transformed into 2-amino-3-cyano/alkoxycarbonyl-8H-thieno[2,3-b]indoles or 2-N,N-dialkylamino-3-cyano/aryl-8H-thieno[2,3-b]indoles. [] Another method employs 3-halochromones reacting with 1,3-dihydroindole-2-thiones to produce 2-benzoyl-8H-thieno[2,3-b]indoles. []

Q2: What biological activities have been reported for 8H-thieno[2,3-b]indole derivatives?

A: Research suggests that some 8H-thieno[2,3-b]indole derivatives, particularly thioacetamides, exhibit activity against Mycobacterium tuberculosis H37Rv, the bacteria responsible for tuberculosis. These compounds showed minimum inhibitory concentration values ranging from 5 to 21 μg/mL. []

Q3: Has 8H-thieno[2,3-b]indole been identified as a naturally occurring compound?

A: Yes, a chlorinated derivative of 8H-thieno[2,3-b]indole, specifically 6-chloro-8H-thieno[2,3-b]indole-2-carboxamide, known as thienodolin, has been isolated from a Streptomycete strain. Thienodolin exhibits plant growth-regulating properties. []

Q4: How do structural modifications of 8H-thieno[2,3-b]indole impact its properties?

A: Introducing specific substituents to the 8H-thieno[2,3-b]indole core can significantly influence its electronic and optical properties. For instance, incorporating electron-donating alkyl groups at the 8-position of 8-alkyl-8H-thieno[2,3-b]indoles can impact their performance in organic solar cells, specifically their open-circuit voltage (VOC). [] Additionally, the presence of electron-donating and electron-withdrawing groups within the structure can create a "push-pull" effect, impacting the compound's electronic properties and making it suitable for applications in organic photovoltaics. []

Q5: What computational methods have been employed to study 8H-thieno[2,3-b]indole derivatives?

A: Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations have been utilized to investigate the electronic structure and optical properties of novel 8-alkyl-8H-thieno[2,3-b]indole-based molecules. These calculations aid in understanding the relationship between the molecular structure and its potential for applications in organic solar cells. [] Additionally, 3D-QSPR (Quantitative Structure-Property Relationship) modeling has been used to predict and optimize the properties of these compounds for enhanced performance in solar cells. []

Q6: What are the potential applications of 8H-thieno[2,3-b]indole derivatives in materials science?

A: The unique electronic properties of 8H-thieno[2,3-b]indole derivatives, particularly those exhibiting a "push-pull" system, make them promising candidates for organic photovoltaics. These compounds can be incorporated into conjugated polymers for use in organic solar cells. [] Theoretical studies also suggest their potential as efficient sensitizers in dye-sensitized solar cells (DSSC), highlighting their versatility in renewable energy applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

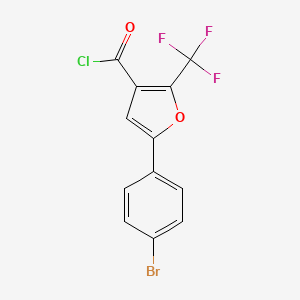

![Methyl (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylate](/img/structure/B3040698.png)

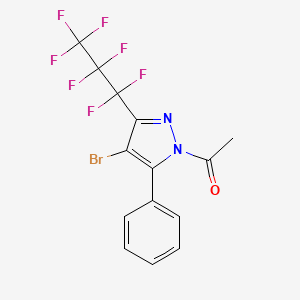

![1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-1H-pyrazole](/img/structure/B3040702.png)

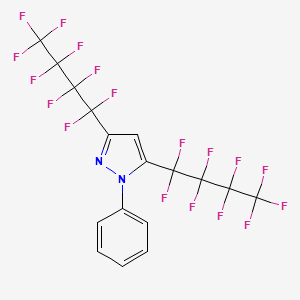

![1-Acetyl-4-bromo-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole](/img/structure/B3040704.png)

![1-Acetyl-4-chloro-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole](/img/structure/B3040705.png)

![4-bromo-5-methyl-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazole](/img/structure/B3040706.png)

![2-[2-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol](/img/structure/B3040710.png)

![1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole](/img/structure/B3040712.png)